
1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a triazole-based compound that has been synthesized by various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have shown that 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has anti-tumor and anti-inflammatory properties. 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. In vivo studies have shown that 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has the potential to reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several advantages for scientific research, including its potential as a drug target for the treatment of various diseases and its ability to inhibit the activity of certain enzymes in the body. However, there are also limitations to using 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for scientific research involving 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further study its potential as a drug target for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, further studies are needed to determine the potential toxicity of 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide and its safety for use in humans.
Synthesemethoden
1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized by various methods, including the reaction of 4-chlorophenyl hydrazine with mesityl oxide followed by the reaction with methyl isocyanate. Another method involves the reaction of 4-chlorophenyl hydrazine with mesityl oxide followed by the reaction with 3-isocyanatomethyl-5-methyl-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential anti-tumor and anti-inflammatory properties. In biochemistry, 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential use in enzyme inhibition studies. In pharmacology, 1-(4-chlorophenyl)-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential as a drug target for the treatment of various diseases.
Eigenschaften
Molekularformel |
C19H19ClN4O |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O/c1-11-9-12(2)17(13(3)10-11)22-19(25)18-21-14(4)24(23-18)16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,22,25) |
InChI-Schlüssel |
IKFBKEWPYFIXJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



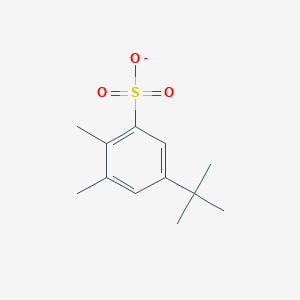
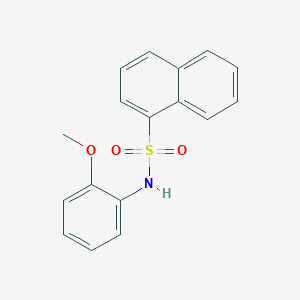
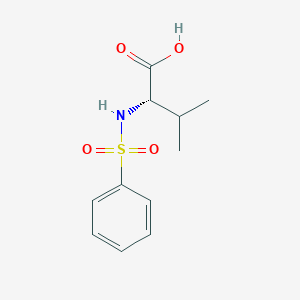
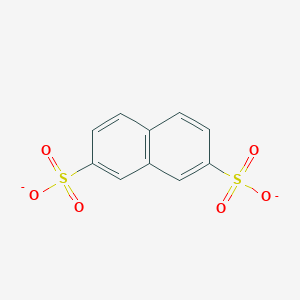
![2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonate](/img/structure/B229857.png)
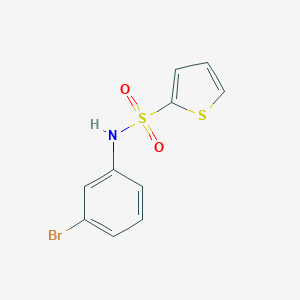
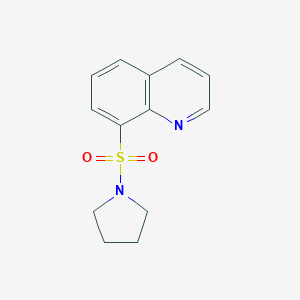
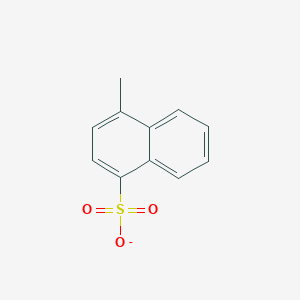
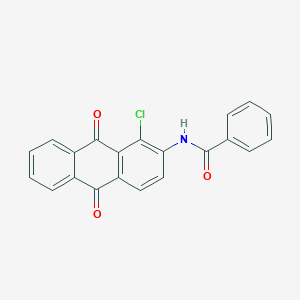
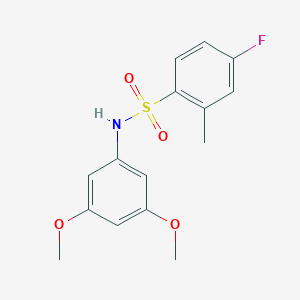
![4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229876.png)
![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229877.png)
![2-Hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229879.png)
